Dimethoate-d6

Übersicht

Beschreibung

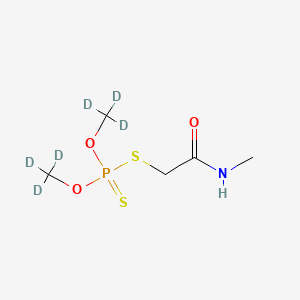

Dimethoat-d6 ist eine isotopenmarkierte Verbindung von Dimethoat, einem Organophosphoramid-Insektizid. Die chemische Formel für Dimethoat-d6 lautet C5H6D6NO3PS2, wobei alle Wasserstoffatome in Dimethoat durch Deuterium ersetzt sind . Diese Verbindung wird in der Landwirtschaft und im Gartenbau häufig zur Bekämpfung von Schädlingen wie Blattläusen, Milben und Zwergzikaden eingesetzt .

Herstellungsmethoden

Dimethoat-d6 wird typischerweise durch eine Deuterierungsreaktion hergestellt, bei der Dimethoat mit Deuteriumgas reagiert, um Wasserstoffatome durch Deuterium zu ersetzen . Der Herstellungsprozess erfordert hochreines Deuteriumgas und ein geeignetes Lösungsmittel, wobei die Reaktionsbedingungen und die Zeit sorgfältig gesteuert werden müssen . Industrielle Produktionsverfahren für Dimethoat-d6 ähneln denen für Dimethoat und beinhalten die Synthese der Stammverbindung, gefolgt von einer Isotopenmarkierung .

Vorbereitungsmethoden

Dimethoate-d6 is typically prepared through a deuteration reaction, where Dimethoate reacts with deuterium gas to replace hydrogen atoms with deuterium . The preparation process requires high-purity deuterium gas and a suitable solvent, with careful control of reaction conditions and time . Industrial production methods for this compound are similar to those for Dimethoate, involving the synthesis of the parent compound followed by isotopic labeling .

Analyse Chemischer Reaktionen

Dimethoat-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Wasser und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Omethoat und andere Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1.1 Pesticide Detection and Quantification

Dimethoate-d6 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting and quantifying pesticides in various matrices, including food products and environmental samples. Its isotopic labeling allows for precise quantification due to reduced variability in ionization efficiency compared to non-labeled compounds. For instance, a study demonstrated the use of this compound in analyzing pesticide residues in hemp, facilitating the detection of multiple pesticides simultaneously .

1.2 Environmental Monitoring

This compound is employed in environmental studies to assess pesticide contamination in water bodies. It aids in understanding the persistence and degradation pathways of dimethoate in aquatic environments. Research conducted on surface water contamination revealed the presence of dimethoate and its metabolites, emphasizing the need for continuous monitoring due to potential ecological impacts .

Toxicological Studies

2.1 Human Health Risk Assessment

Dimethoate is known for its cholinesterase-inhibiting properties, which can lead to acute toxicity in humans. Toxicological assessments often utilize this compound to evaluate exposure risks associated with agricultural use. Studies have indicated that exposure levels can be estimated using deuterated analogs, providing insights into safety margins and regulatory compliance . The Australian Pesticides and Veterinary Medicines Authority has documented extensive evaluations of dimethoate's health effects, reinforcing the importance of using isotopically labeled compounds for accurate risk assessment .

2.2 Mechanistic Studies

Research into the mechanisms of action of organophosphates frequently incorporates this compound to elucidate metabolic pathways and toxicological effects. By tracing the metabolic fate of this compound in biological systems, scientists can better understand how organophosphates interact with biological targets, such as acetylcholinesterase enzymes .

Case Studies

3.1 Residue Analysis in Agriculture

A significant application of this compound is its role in residue analysis within agricultural products. For example, studies have shown that using this compound as an internal standard improves the accuracy and reliability of measuring pesticide residues on fruits and vegetables post-harvest. This application is critical for ensuring food safety and compliance with agricultural regulations .

3.2 Environmental Impact Assessments

This compound has been pivotal in assessing the environmental impact of pesticide runoff into water systems. Studies have utilized this compound to trace contamination sources and evaluate the effectiveness of mitigation strategies employed by agricultural practices . The data gathered from these assessments inform regulatory bodies about necessary actions to protect aquatic ecosystems.

Wirkmechanismus

Dimethoate-d6, like Dimethoate, acts as an acetylcholinesterase inhibitor. It disables cholinesterase, an enzyme essential for the proper functioning of the central nervous system . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the accumulation of acetylcholine and subsequent nerve damage . This mechanism is similar to that of other organophosphates, making this compound a potent insecticide .

Vergleich Mit ähnlichen Verbindungen

Dimethoat-d6 ist aufgrund seiner Isotopenmarkierung mit Deuterium einzigartig. Ähnliche Verbindungen umfassen:

Dimethoat: Die Stammverbindung, die häufig als Insektizid verwendet wird.

Malathion: Ein weiteres Organophosphatinsektizid mit einem ähnlichen Wirkmechanismus.

Chlorpyrifos: Ein Organophosphatinsektizid, das für ähnliche Zwecke eingesetzt wird.

Im Vergleich zu diesen Verbindungen wird Dimethoat-d6 aufgrund seiner Isotopenmarkierung, die präzise analytische Messungen ermöglicht, hauptsächlich in Forschungsanwendungen eingesetzt .

Biologische Aktivität

Dimethoate-d6 is a labeled organophosphate insecticide, primarily known for its role as an anticholinesterase agent that inhibits the enzyme acetylcholinesterase (AChE). This compound is a deuterated form of dimethoate, which is widely used in agriculture for pest control. Understanding its biological activity is crucial due to its implications for both environmental health and human safety.

- Chemical Formula : CHNOPS

- CAS Number : 1219794-81-6

- Molecular Weight : 195.27 g/mol

- Mechanism of Action : Inhibition of AChE, leading to accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Oxidative Stress and Antioxidant Status

Research indicates that this compound induces significant oxidative stress. A study on male Wistar rats exposed to varying doses (0.6, 6, and 30 mg/kg) revealed:

- Increased Cytochrome P450 Levels : This enzyme is involved in the metabolism of various substances and its induction suggests enhanced oxidative processes.

- Alterations in Antioxidant Enzymes : Significant increases in catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase were noted at higher doses (6 and 30 mg/kg) .

- Histopathological Changes : Dose-dependent changes were observed in liver and brain tissues, indicating potential neurotoxicity and hepatotoxicity .

| Dose (mg/kg) | Cytochrome P450 | Lipid Peroxidation | Catalase | Superoxide Dismutase |

|---|---|---|---|---|

| 0.6 | Baseline | Baseline | Baseline | Baseline |

| 6 | Increased | Increased | Increased | Increased |

| 30 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Genotoxicity

This compound has been shown to possess genotoxic properties. A study highlighted its ability to induce DNA damage and mitochondrial dysfunction in leukocytes:

- Cell Cycle Disruption : Exposure inhibited cell cycle progression by affecting cyclin A2 activity.

- Apoptosis Induction : Flow cytometric analyses confirmed increased apoptosis rates due to DNA damage .

Severe Self-Poisoning Incidents

Several case studies document severe cases of dimethoate self-poisoning, characterized by:

- Cholinergic Symptoms : Patients exhibited symptoms such as hypotension, bradycardia, and respiratory distress.

- Treatment Challenges : Despite administration of atropine and supportive measures, some patients experienced refractory hypotension leading to fatal outcomes .

These cases underscore the acute toxicological risks associated with dimethoate exposure.

Environmental Impact

This compound has been detected in various environmental matrices, including honey and pollen samples analyzed for pesticide residues. The presence of dimethoate metabolites indicates potential bioaccumulation and ecological risks .

Eigenschaften

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-81-6 | |

| Record name | 1219794-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.